BenchChemオンラインストアへようこそ!

Saucerneol F

Cytotoxicity HT-29 HepG-2

Saucerneol F is a tetrahydrofuran-type sesquilignan (C₃₀H₃₂O₈, MW 520.58) originally isolated from the ethyl acetate extract of Saururus chinensis roots. It belongs to a structurally defined family of lignans that includes the co-isolated analogs saucerneol G, H, and I, as well as the previously known saucerneol D.

Molecular Formula C30H32O8
Molecular Weight 520.578
CAS No. 1061273-57-1
Cat. No. B2985841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaucerneol F
CAS1061273-57-1
Molecular FormulaC30H32O8
Molecular Weight520.578
Structural Identifiers
SMILESCC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC(C)C(C5=CC6=C(C=C5)OCO6)O)OC)C
InChIInChI=1S/C30H32O8/c1-16-17(2)30(21-6-9-23-27(13-21)36-15-34-23)38-29(16)20-7-10-24(25(12-20)32-4)37-18(3)28(31)19-5-8-22-26(11-19)35-14-33-22/h5-13,16-18,28-31H,14-15H2,1-4H3/t16-,17-,18-,28+,29+,30+/m1/s1
InChIKeyXYQJFJKRYAIFAO-BDVHUIKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Saucerneol F (CAS 1061273-57-1): Structural Identity, Pharmacological Niche, and Procurement Context


Saucerneol F is a tetrahydrofuran-type sesquilignan (C₃₀H₃₂O₈, MW 520.58) originally isolated from the ethyl acetate extract of Saururus chinensis roots [1]. It belongs to a structurally defined family of lignans that includes the co-isolated analogs saucerneol G, H, and I, as well as the previously known saucerneol D [1]. Unlike the simpler dineolignans manassantin A and B, which share the Saururus genus origin, saucerneol F possesses a distinctive 3,4-dimethyltetrahydrofuran core with two methylenedioxy-bearing aromatic substituents [1]. Its anti-inflammatory activity is mediated through multiple convergent signaling nodes—NF-κB, AP-1, MAPKs (ERK1/2, p38, JNK), and the Fyn/Syk axis—distinguishing it mechanistically from other S. chinensis lignans that primarily target individual pathways [2][3][4].

Why Saucerneol F Cannot Be Functionally Substituted by Saucerneol D, Manassantins, or Other Saururus Lignans


The lignan family from Saururus chinensis exhibits deep pharmacologic divergence despite shared biosynthetic origins. Saucerneol D (SD), the closest structural analog to saucerneol F, inhibits iNOS expression with an NO production IC₅₀ of 2.62 μM via NF-κB and MAPK blockade [1], yet SD does not engage the Fyn/Syk upstream signaling axis, nor does it suppress PLCγ1-mediated mast cell degranulation—both of which are mechanistically validated for saucerneol F [2][3]. Manassantins A and B, although potent NF-κB inhibitors with IC₅₀ values in the 2.5–16.9 μM range, act primarily as mitochondrial complex I inhibitors that secondarily affect NF-κB, introducing bioenergetic confounds absent from saucerneol F's profile [4][5]. Furthermore, saucerneol F is the only member of the series for which combined COX-2/5-LO dual inhibition has been experimentally confirmed in mast cells [2]. Interchanging these compounds based solely on structural class therefore risks selecting an agent with a fundamentally different target engagement profile and biological readout.

Quantitative Differentiation Evidence for Saucerneol F Versus Closest Analogs and In-Class Candidates


Cytotoxic Potency Against HT-29 and HepG-2 Exceeds All Co-Isolated Structural Analogs in the Same Study

In the original isolation study, saucerneol F (compound 1) exhibited the lowest IC₅₀ values against both HT-29 human colon adenocarcinoma and HepG-2 human liver hepatoblastoma cell lines among all five lignans tested. Against HT-29, saucerneol F (IC₅₀ = 10 μM) was 5.5-fold more potent than saucerneol G (55 μM), 5.3-fold more potent than saucerneol H (53 μM), 2.1-fold more potent than saucerneol I (21 μM), and 1.3-fold more potent than saucerneol D (13 μM). Against HepG-2, saucerneol F (IC₅₀ = 11 μM) was 5.6-fold more potent than saucerneol G (62 μM), 5.5-fold more potent than saucerneol H (61 μM), >9.1-fold more potent than saucerneol I (>100 μM), and 1.5-fold more potent than saucerneol D (16 μM) [1].

Cytotoxicity HT-29 HepG-2 lignan Saururus chinensis

PLCγ1-Mediated Mast Cell Degranulation and Dual COX-2/5-LO Inhibition — A Mechanism Not Shared by Saucerneol D or Manassantins

Saucerneol F dose-dependently inhibited SCF-induced β-hexosaminidase release (a degranulation marker), intracellular Ca²⁺ influx, and PLCγ1 phosphorylation in mouse bone marrow-derived mast cells (BMMCs), with significant inhibition observed at concentrations up to 50 μM without affecting cell viability [1]. In the same cellular system, saucerneol F suppressed both COX-2-dependent prostaglandin D₂ (PGD₂) generation and 5-LO-dependent leukotriene C₄ (LTC₄) generation in a dose-dependent manner, demonstrating a dual COX-2/5-LO inhibitory profile functionally comparable to the reference dual inhibitor licofelone [1]. By contrast, saucerneol D has not been evaluated for PLCγ1 inhibition or mast cell degranulation; its reported anti-inflammatory mechanism is limited to iNOS/NF-κB/MAPK pathways in macrophage cell lines [2]. Manassantins A and B, while anti-inflammatory, lack any reported PLCγ1 or mast cell degranulation data [3].

Mast cell degranulation PLCγ1 COX-2 5-LO eicosanoid

Fyn Kinase Pathway Inhibition — An Upstream Signaling Target Distinct from the NF-κB/MAPK Focus of Saucerneol D

In IgE/Ag-stimulated mouse BMMCs, saucerneol F dose-dependently suppressed the transcriptions and productions of TNF-α and IL-6. Biochemical analysis revealed that saucerneol F inhibited the phosphorylation of Fyn kinase and its multiple downstream signaling processes including Syk, Gab2, and the Akt/IKK/IκB and MAPK pathways [1]. This Fyn/Syk axis represents an upstream signaling node distinct from the direct NF-κB/MAPK inhibition reported for saucerneol D. While saucerneol D inhibits LPS-induced iNOS expression through NF-κB DNA-binding suppression and IκB-α degradation blockade (NO IC₅₀ = 2.62 μM), it has not been shown to target Fyn or Syk kinases [2]. The engagement of Fyn-mediated pathways by saucerneol F provides a mechanistic basis for cytokine suppression (TNF-α, IL-6) that is not shared by the closest structural analog [1][2].

Fyn kinase TNF-α IL-6 FcεRI Syk mast cell

iNOS/NO Inhibition with Additional AP-1 Pathway Engagement — A Broader Transcriptional Suppression Profile Than Saucerneol D

Saucerneol F inhibited NO production and iNOS protein/mRNA expression in LPS-stimulated RAW264.7 macrophages in a dose-dependent manner, with significant inhibition observed at concentrations as low as 12.5 μM, and cell viability unaffected up to 100 μM [1]. Saucerneol F suppressed not only NF-κB DNA-binding activity and NF-κB-dependent reporter gene expression (luciferase) but also AP-1 reporter promoter activity and AP-1 DNA-binding capacity, along with inhibition of ERK1/2, p38, and JNK phosphorylation [1]. By comparison, saucerneol D inhibited NO production with a sharper IC₅₀ of 2.62 μM via NF-κB and MAPK blockade, but its effect on AP-1 was not reported [2]. This indicates that while saucerneol D is more potent against NF-κB-driven iNOS transcription, saucerneol F uniquely adds AP-1 transcriptional suppression to its anti-inflammatory repertoire, potentially providing broader transcriptional control in inflammatory gene regulation.

iNOS nitric oxide AP-1 NF-κB MAPK RAW264.7

Pharmacokinetic Exposure of Saucerneol F Is Significantly Increased in Diabetic Versus Normal Rats — A Disease-State PK Differentiation

In a comparative pharmacokinetic study of six S. chinensis lignans administered orally to normal and diabetic rats, saucerneol F (compound 6) showed significantly increased area under the plasma concentration–time curve (AUC₀→ₜ and AUC₀→∞) in diabetic rats compared with normal rats [1]. This disease-state-dependent increase in systemic exposure was also observed for (-)-(7R,8R)-machilin D, rel-(7S,8S,7′R,8′R)-3,3′,4,4′,5,5′-hexamethoxy-7.O.7′,8.8′-lignan, and manassantin B [1]. In contrast, verrucesin showed significantly decreased AUC and increased plasma clearance in diabetic rats [1]. The differential pharmacokinetic behavior of saucerneol F in the diabetic state—quantified using a validated UHPLC-MS/MS method with acceptable linearity (r ≥ 0.9922), accuracy (80.42–95.17%), and precision (RSD ≤ 12.08%)—indicates that its oral bioavailability is modulated by the diabetic pathophysiology, a property not observed for all structurally related lignans [1].

Pharmacokinetics AUC diabetic rat LC-MS/MS oral administration

Distinct Topoisomerase I/II Inhibition Profile — Saucerneol F Lacks Topoisomerase Inhibitory Activity That Confounds Saucerneol D

In a head-to-head screening of 13 lignans from S. chinensis, saucerneol D (compound 5) showed potent inhibitory activities against both DNA topoisomerase I and II, whereas saucerneol F (compound 10) showed mild cytotoxicity against HT-29 (IC₅₀ = 10 μM) and HepG-2 (IC₅₀ = 11 μM) without demonstrating topoisomerase I or II inhibitory activity [1]. The cytotoxicity ranking for the four active compounds against HT-29 was saucerneol F (10 μM) > manassantin A (11 μM) > manassantin B (12 μM) > saucerneol D (13 μM), and against HepG-2 was manassantin B (11 μM) = saucerneol F (11 μM) > manassantin A (12 μM) > saucerneol D (16 μM) [1]. Despite being the most potently cytotoxic against HT-29 among the four active compounds, saucerneol F's cytotoxicity appears independent of topoisomerase inhibition, whereas saucerneol D's cytotoxicity is mechanistically coupled to topoisomerase I/II inhibition [1].

Topoisomerase I Topoisomerase II cytotoxicity HT-29 HepG2

Validated Research and Application Scenarios for Saucerneol F Based on Quantitative Differentiation Evidence


Mast Cell-Dependent Allergic and Inflammatory Disease Models Requiring PLCγ1 Pathway Targeting

Saucerneol F is the only S. chinensis lignan demonstrated to inhibit PLCγ1 phosphorylation, suppress intracellular Ca²⁺ influx, and block mast cell degranulation (β-hexosaminidase release), with concomitant dual inhibition of COX-2-dependent PGD₂ and 5-LO-dependent LTC₄ generation [1]. This unique mechanistic profile makes it the lignan of choice for in vitro and ex vivo studies of mast cell-mediated allergic inflammation, anaphylaxis models, and eicosanoid-driven inflammatory disorders. Researchers using saucerneol D or manassantins in these models would miss the PLCγ1/degranulation endpoint entirely, as these pathways have not been demonstrated for any other Saururus lignan [1][2].

Fyn/Syk Kinase Signaling Research in IgE-Mediated Hypersensitivity

Saucerneol F uniquely inhibits the Fyn/Syk/Gab2/Akt/IKK signaling cascade upstream of NF-κB in FcεRI-mediated mast cells, resulting in dose-dependent suppression of TNF-α and IL-6 production [3]. This upstream targeting is mechanistically distinct from saucerneol D, which acts downstream at IκB-α degradation and NF-κB DNA binding [2]. For researchers investigating Fyn kinase as a therapeutic target in allergic diseases, atopic dermatitis, or mastocytosis, saucerneol F is the appropriate tool compound—saucerneol D does not engage this pathway.

Colon and Liver Cancer Cytotoxicity Screening with Topoisomerase-Independent Mechanism of Action

Saucerneol F exhibits the most potent cytotoxicity among the 13 S. chinensis lignans screened against HT-29 colon adenocarcinoma cells (IC₅₀ = 10 μM) and demonstrates activity against HepG-2 cells (IC₅₀ = 11 μM) without DNA topoisomerase I or II inhibition [4][5]. In contrast, saucerneol D's cytotoxicity is mechanistically coupled to topoisomerase I/II inhibition [5]. For cancer pharmacology studies requiring a topoisomerase-independent cytotoxic lignan, or for experiments designed to dissect topoisomerase-dependent versus -independent cytotoxicity mechanisms, saucerneol F is the only member of the series that fits this profile.

In Vivo Anti-Inflammatory Studies in Diabetic Models Requiring Disease-State Pharmacokinetic Characterization

Saucerneol F demonstrates significantly increased systemic exposure (AUC₀→ₜ and AUC₀→∞) in diabetic rats compared to normal rats following oral administration of S. chinensis extract, as quantified by a validated UHPLC-MS/MS method [6]. This disease-state-dependent pharmacokinetic behavior, shared with manassantin B and machilin D but opposite to verrucesin (which shows decreased exposure), makes saucerneol F a particularly relevant candidate for in vivo efficacy studies in diabetic inflammatory models where altered PK may influence pharmacological outcomes [6].

Quote Request

Request a Quote for Saucerneol F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.